

experimental procedure for N-acylation of (2S,6S)-2,6-dimethylmorpholine

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Compound of Interest

Compound Name: (2S,6S)-2,6-dimethylmorpholine

Cat. No.: B152102

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Application Note: N-Acylation of (2S,6S)-2,6-dimethylmorpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the N-acylation of **(2S,6S)-2,6-dimethylmorpholine**, a common structural motif in pharmacologically active compounds. The protocol outlines the use of an acyl chloride as the acylating agent in the presence of a base. This method is a standard and efficient way to synthesize N-acylmorpholine derivatives. The straightforward procedure, coupled with a simple work-up, makes it suitable for a variety of research and drug development applications.

Introduction

N-acylated morpholines are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The morpholine ring system, particularly with stereospecific substitutions such as in **(2S,6S)-2,6-dimethylmorpholine**, can impart favorable pharmacokinetic properties to drug candidates. The N-acylation reaction is a fundamental transformation that allows for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. Generally, the acylation of amines is a crucial chemical reaction for producing important precursors for fine chemicals and

pharmaceuticals.[1] This protocol details a robust and reproducible method for the N-acylation of **(2S,6S)-2,6-dimethylmorpholine** using an acyl chloride.

Experimental Protocol

This procedure describes the N-acylation of **(2S,6S)-2,6-dimethylmorpholine** with a generic acyl chloride (R-COCl). The specific acyl chloride should be chosen based on the desired acyl group to be introduced.

Materials:

- **(2S,6S)-2,6-dimethylmorpholine**
- Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
- Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
- Magnetic stirrer
- Thin Layer Chromatography (TLC) plates and developing chamber
- Rotary evaporator
- Column chromatography setup (if necessary)

Procedure:

- **Reaction Setup:** To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add **(2S,6S)-2,6-dimethylmorpholine** (1.0 eq) and anhydrous dichloromethane

(DCM). Cool the solution to 0 °C in an ice bath.

- Addition of Base: Add triethylamine (1.2 eq) to the stirred solution.
- Addition of Acylating Agent: Dissolve the acyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C over a period of 15-30 minutes.
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by TLC.
- Work-up:
 - Quench the reaction by adding saturated aqueous NaHCO_3 solution.
 - Transfer the mixture to a separatory funnel and separate the organic layer.
 - Wash the organic layer sequentially with water and brine.
 - Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 .
 - Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated product.

Data Presentation

The following table summarizes the quantitative parameters for a representative N-acetylation of **(2S,6S)-2,6-dimethylmorpholine**.

Reagent/Parameter	Amount/Value	Moles (mmol)	Equivalents
(2S,6S)-2,6-dimethylmorpholine	1.15 g	10.0	1.0
Acetyl Chloride	0.86 g (0.78 mL)	11.0	1.1
Triethylamine	1.21 g (1.67 mL)	12.0	1.2
Dichloromethane (DCM)	50 mL	-	-
Reaction Temperature	0 °C to Room Temperature	-	-
Reaction Time	2 hours	-	-
Product			
N-acetyl-(2S,6S)-2,6-dimethylmorpholine	(Expected) ~1.4 g (after purification)	~9.0	~90% Yield

Note: The yield is hypothetical and can vary based on the specific acyl chloride used and the efficiency of the purification.

Visualizations

Experimental Workflow Diagram:

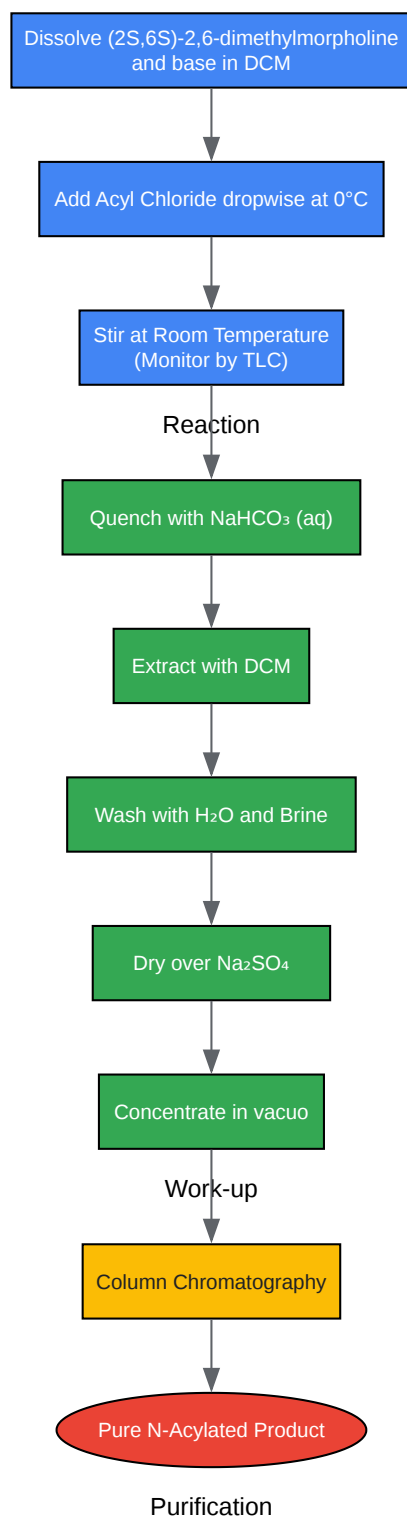


Figure 1: Experimental Workflow for N-Acylation

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Caption: Figure 1: A schematic representation of the key steps involved in the N-acylation of **(2S,6S)-2,6-dimethylmorpholine**.

General Reaction Scheme:

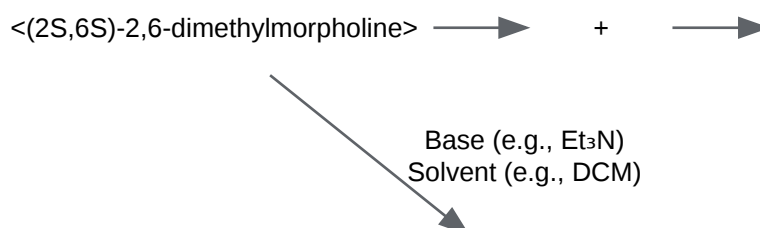


Figure 2: General Reaction Scheme

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Caption: Figure 2: The general chemical transformation for the N-acylation of **(2S,6S)-2,6-dimethylmorpholine**.

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References

- 1. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
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